molecular formula C12H15N7O B2434669 N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide CAS No. 338791-37-0

N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide

Cat. No. B2434669
CAS RN: 338791-37-0
M. Wt: 273.3
InChI Key: QGPKHCBCAVVWMJ-UKTHLTGXSA-N
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Description

N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide is a useful research compound. Its molecular formula is C12H15N7O and its molecular weight is 273.3. The purity is usually 95%.
BenchChem offers high-quality N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Bioassay Studies

A study by Al-Hourani et al. (2016) synthesized a structurally related compound and performed molecular docking studies to understand its interaction within the cyclooxygenase-2 enzyme. The compound was found to have no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 enzymes, suggesting its specific molecular interactions and potential applications in targeted biochemical pathways (Al-Hourani et al., 2016).

Nonlinear Optical Properties

Research by Naseema et al. (2010) on a similar compound highlighted its nonlinear optical properties using a single beam z-scan technique. This indicates the compound's potential for applications in optical devices like optical limiters and switches due to its favorable optical power limiting behavior (Naseema et al., 2010).

Synthesis and Characterization

Saeed et al. (2014) reported the efficient synthesis of novel derivatives of N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide, confirming their structures through various spectral and analytical methods. This research contributes to the chemical understanding and potential further modification of these compounds for various applications (Saeed et al., 2014).

Antimicrobial Activity

Mohite and Bhaskar (2010) conducted a study on substituted derivatives, which showed promising antibacterial and antifungal activities. This suggests that certain modifications to the structure of N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide can enhance its effectiveness as an antimicrobial agent (Mohite & Bhaskar, 2010).

Antioxidant and Antibacterial Activities

A study by Ahmad et al. (2010) synthesized potential antioxidant and antibacterial derivatives, providing insight into the chemical versatility and potential therapeutic applications of this class of compounds (Ahmad et al., 2010).

Antimicrobial and Antioxidant Properties

Malhotra et al. (2013) studied various derivatives for their antimicrobial and antioxidant activities. The findings suggest potential applications in the development of new antimicrobial and antioxidant agents (Malhotra et al., 2013).

properties

IUPAC Name

N-[(E)-dimethylaminomethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-18(2)9-13-14-11(20)8-19-16-12(15-17-19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKHCBCAVVWMJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC(=O)CN1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC(=O)CN1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide

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